

# Application Notes and Protocols: Imiquimod-Induced Psoriasis Mouse Model with Maxacalcitol

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Maxacalcitol |           |
| Cat. No.:            | B1676222     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The imiquimod (IMQ)-induced psoriasis model in mice is a widely used and robust preclinical model that recapitulates many features of human plaque psoriasis.[1][2][3][4][5] Imiquimod, a Toll-like receptor 7 and 8 (TLR7/8) agonist, triggers an inflammatory cascade that is critically dependent on the IL-23/IL-17 axis, a key pathway in human psoriasis. This model is valuable for studying disease pathogenesis and for the preclinical evaluation of novel anti-psoriatic therapies.

**Maxacalcitol**, a vitamin D3 analog, is a topical treatment for psoriasis. It exerts its therapeutic effects by binding to the vitamin D receptor (VDR), which modulates gene expression involved in cell differentiation, proliferation, and immune responses. Specifically, **maxacalcitol** has been shown to reduce psoriasiform skin inflammation by inducing regulatory T cells (Tregs) and downregulating the production of pro-inflammatory cytokines such as IL-23 and IL-17.

These application notes provide detailed protocols for inducing psoriasis in mice using imiquimod and for evaluating the therapeutic efficacy of **maxacalcitol** in this model.

#### **Data Presentation**



Table 1: Typical Phenotypic Changes in the Imiquimod-

**Induced Psoriasis Mouse Model** 

| Parameter                   | Vehicle Control | Imiquimod-Treated                | Reference |
|-----------------------------|-----------------|----------------------------------|-----------|
| Erythema Score              | 0               | 3 - 4 (Marked to Very<br>Marked) |           |
| Scaling Score               | 0               | 3 - 4 (Marked to Very<br>Marked) |           |
| Skin Thickness Score        | 0               | 3 - 4 (Marked to Very<br>Marked) |           |
| Cumulative PASI<br>Score    | 0               | 9 - 12                           |           |
| Ear Thickness (mm)          | ~0.20           | ~0.45 - 0.55                     |           |
| Epidermal Thickness<br>(μm) | ~25             | ~100 - 150                       | _         |
| Spleen Weight (mg)          | ~100            | ~200 - 300                       | -         |

<sup>\*</sup>Scores are typically based on a 0-4 scale (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). Data are representative and may vary based on mouse strain and specific protocol.

# Table 2: Effect of Maxacalcitol on Imiquimod-Induced Psoriasis-like Skin Inflammation



| Parameter                                           | Imiquimod +<br>Vehicle | lmiquimod +<br>Maxacalcitol    | Reference |
|-----------------------------------------------------|------------------------|--------------------------------|-----------|
| Clinical Score<br>(Erythema, Scaling,<br>Thickness) | High                   | Significantly Reduced          |           |
| Epidermal Thickness                                 | Increased              | Significantly Reduced          |           |
| IL-17A mRNA<br>Expression                           | Upregulated            | Significantly<br>Downregulated |           |
| IL-17F mRNA<br>Expression                           | Upregulated            | Significantly<br>Downregulated | -         |
| IL-22 mRNA<br>Expression                            | Upregulated            | Significantly<br>Downregulated | _         |
| IL-23p19 mRNA<br>Expression                         | Upregulated            | Significantly<br>Downregulated |           |
| TNF-α mRNA<br>Expression                            | Upregulated            | Significantly<br>Downregulated |           |
| IL-6 mRNA<br>Expression                             | Upregulated            | Significantly<br>Downregulated | _         |
| IL-10 mRNA<br>Expression                            | Baseline               | Significantly<br>Upregulated   |           |
| Foxp3+ Cell Infiltration                            | Baseline               | Significantly Increased        | _         |

# **Experimental Protocols**

## **Protocol 1: Imiquimod-Induced Psoriasis Mouse Model**

#### Materials:

- 8-11 week old BALB/c or C57BL/6 mice
- Imiquimod 5% cream (e.g., Aldara™)



- Electric clippers and shaver
- Depilatory cream (optional)
- Vehicle control cream (e.g., Vaseline Lanette cream)
- Calipers for measuring ear and skin thickness

#### Procedure:

- Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.
- Hair Removal: Anesthetize the mice. Shave the dorsal back skin over an area of approximately 2x2 cm. For complete hair removal, a depilatory cream can be applied, followed by thorough rinsing. Allow the skin to recover for 48 hours.
- Induction of Psoriasis:
  - Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5 to 7 consecutive days. This is equivalent to 3.125 mg of active imiquimod.
  - For the control group, apply a similar amount of vehicle cream.
- Clinical Scoring (Daily):
  - Before each application, score the severity of erythema, scaling, and skin thickness on the back skin using a modified Psoriasis Area and Severity Index (PASI) scoring system. Each parameter can be scored on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score will range from 0 to 12.
  - Measure the thickness of the back skin and/or ear using calipers.
- Sample Collection (Endpoint):
  - At the end of the experiment (e.g., day 6 or 8), euthanize the mice.



- Collect skin biopsies for histological analysis (H&E staining), immunohistochemistry (e.g., for Ki67, CD4+ cells), and molecular analysis (qRT-PCR for cytokine mRNA levels).
- Spleens can be harvested and weighed as an indicator of systemic inflammation.

#### **Protocol 2: Maxacalcitol Treatment**

#### Materials:

- Imiquimod-induced psoriasis mice (as per Protocol 1)
- Maxacalcitol ointment (e.g., Oxarol®) or a custom formulation in a suitable vehicle.
- Vehicle control ointment.

#### Procedure:

- Treatment Paradigms:
  - Prophylactic Treatment: Begin topical application of maxacalcitol or vehicle control to the shaved back skin for 3 consecutive days before starting the imiquimod application.
  - Therapeutic Treatment: Start imiquimod application for 2 days to initiate the psoriatic phenotype, then begin daily co-application of **maxacalcitol** or vehicle for the remainder of the imiquimod induction period.
- Application:
  - Apply a standardized amount of maxacalcitol ointment or vehicle to the affected skin area daily.
- Monitoring and Analysis:
  - Perform daily clinical scoring (PASI) and thickness measurements as described in Protocol
    1.
  - At the experimental endpoint, collect skin and spleen samples for analysis as described in Protocol 1. Analyze for changes in epidermal thickness, inflammatory cell infiltrate, and



expression of key cytokines (IL-17, IL-23, IL-10) and Treg markers (Foxp3).

# **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model with **maxacalcitol** treatment.





Click to download full resolution via product page

Caption: Signaling pathway of imiquimod-induced psoriasis.





Click to download full resolution via product page

Caption: Mechanism of action of maxacalcitol in psoriasis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]



- 2. riptonline.org [riptonline.org]
- 3. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model PMC [pmc.ncbi.nlm.nih.gov]
- 4. imavita.com [imavita.com]
- 5. inotiv.com [inotiv.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Imiquimod-Induced Psoriasis Mouse Model with Maxacalcitol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676222#imiquimod-induced-psoriasis-mouse-model-with-maxacalcitol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com